molecular formula C19H36O4 B102920 Dimethyl heptadecanedioate CAS No. 19102-92-2

Dimethyl heptadecanedioate

Cat. No. B102920
CAS RN: 19102-92-2
M. Wt: 328.5 g/mol
InChI Key: YIZQYNRKVWQMJO-UHFFFAOYSA-N
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Description

Dimethyl heptadecanedioate is a chemical compound with the molecular formula C19H36O4 . It is also known as Heptadecanedioic acid dimethyl ester .


Molecular Structure Analysis

The molecular structure of Dimethyl heptadecanedioate consists of 19 carbon atoms, 36 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 328.49 .


Physical And Chemical Properties Analysis

Dimethyl heptadecanedioate has a molecular weight of 328.49 . Its boiling point is predicted to be 363.4±10.0 °C, and its density is predicted to be 0.940±0.06 g/cm3 .

Scientific Research Applications

Polymer Precursors

Dimethyl heptadecanedioate is used in the synthesis of polymer precursors. A study demonstrated the production of dimethyl 1,19-nonadecanedioate from natural oils such as olive, rapeseed, or sunflower in the presence of a catalyst. This compound can be hydrogenated to form 1,19-nonadecanediol, a precursor for polymers. This process is part of the research exploring sustainable sources for polymer production (Furst et al., 2012).

Solar Cell Development

In the field of solar cell technology, dimethyl heptadecanedioate-related compounds have been studied for their impact on the performance of bulk heterojunction solar cells. A study found that adjusting the solvent properties in the solution processing of poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) could lead to improved domain structure and hole mobility, enhancing the power conversion efficiency of solar cells (Chu et al., 2011).

Synthesis of Novel Natural Monoglycerides

In the synthesis of novel natural compounds, dimethyl heptadecanedioate derivatives have been used. For example, bismonoglyceride of heptadecanedioic acid was synthesized using a chiral-pool based approach, contributing to the field of natural product synthesis and analysis (Wu et al., 2014).

Polymer Production from Tall Oil Fatty Acids

Research into sustainable polymer production has explored the use of dimethyl heptadecanedioate derivatives. Tall Oil Fatty Acids, derived from the paper industry, have been used to produce polyester precursors like dimethyl 1,19-nonadecanedioate. This represents an effort to use industrial byproducts in the creation of valuable polymers (Furst et al., 2013).

properties

IUPAC Name

dimethyl heptadecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-22-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(21)23-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZQYNRKVWQMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503007
Record name Dimethyl heptadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl heptadecanedioate

CAS RN

19102-92-2
Record name 1,17-Dimethyl heptadecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19102-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl heptadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
NY Yang, WW Tao, JA Duan, JM Guo, LL Cao - Lipids, 2009 - Wiley Online Library
… On the basis of ESI-MS analysis, the FAME was characterized as dimethyl heptadecanedioate from a quasi molecular ion peak at m/z 329 [M + H] + , and the fatty alcohol was identified …
Number of citations: 10 aocs.onlinelibrary.wiley.com
AP Tulloch, JFT Spencer - Journal of the American Oil …, 1966 - Wiley Online Library
… The methyl esters were separated preparatively using the silicone column and dimethyl hexadecanedioate and dimethyl heptadecanedioate were collected. The former ester had mp 51…
Number of citations: 8 aocs.onlinelibrary.wiley.com
SK Hess, NS Schunck, V Goldbach… - Journal of the …, 2017 - ACS Publications
… Comparing the conversion to the corresponding diesters within 18 h, methyl palmitoleate (16:1) reacted fastest to 1,17-dimethyl heptadecanedioate (1,17-diester) with 92%, methyl …
Number of citations: 22 pubs.acs.org
S Yamamoto, A Otto, G Krumbiegel… - Review of Palaeobotany …, 2006 - Elsevier
The biomarker compositions of six ambers (two glessites, two succinites, goitschite, and stantienite) from the Upper Oligocene of the Bitterfeld deposit in Germany were analyzed by gas …
Number of citations: 94 www.sciencedirect.com
J Vondran, MRL Furst, GR Eastham… - Chemical …, 2021 - ACS Publications
… (129) The furthest double bond isomerization observed so far is in the methoxycarbonylation of 2-hexadecenoic acid to dimethyl heptadecanedioate, where the double bond must be …
Number of citations: 29 pubs.acs.org
NT Sevostyanova, SA Batashev, AS Rodionova… - Tetrahedron, 2023 - Elsevier
The aim of the work is to develop the esters syntheses by combining in one reactor the acid–catalytic intramolecular alcohols dehydration and the resulting alkenes alkoxycarbonylation. …
Number of citations: 0 www.sciencedirect.com
G Turczel - 2018 - repozitorium.omikk.bme.hu
1. Aims and objectives The aim of this work is the valorization of low value conjugated feedstock via olefin metathesis reaction. Naturally occurring, non-edible conjugated fatty acids …
Number of citations: 0 repozitorium.omikk.bme.hu
SK Hess - 2020 - kops.uni-konstanz.de
The diatom Phaeodactylum tricornutum is a promising resource for lipids. They grow in brackish or salt water, do not compete with arable land and show remarkable lipid contents up to …
Number of citations: 1 kops.uni-konstanz.de

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